Ido-IN-13 - 2291164-02-6

Ido-IN-13

Catalog Number: EVT-269860
CAS Number: 2291164-02-6
Molecular Formula: C26H17F3N4O
Molecular Weight: 458.4442
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GS-4361 is a potent and selective IDO1 inhibitor with an EC50 of 17 nM, GS-4361 was first reported in patent WO2019040102A.
Source and Classification

Ido-IN-13 is classified as a small molecule inhibitor targeting IDO1. It was developed through structure-based drug design, leveraging insights from the enzyme's active site and substrate interactions. The synthesis and evaluation of Ido-IN-13 have been documented in various studies focusing on its potential therapeutic applications in oncology and immunotherapy .

Synthesis Analysis

The synthesis of Ido-IN-13 involves several key steps that integrate both organic synthesis techniques and analytical methods to ensure the purity and efficacy of the final product.

Methods and Technical Details

  1. Starting Materials: The synthesis typically begins with readily available indole derivatives, which serve as the backbone for constructing the inhibitor.
  2. Reactions: The process often includes:
    • Functionalization: Introducing various functional groups to enhance binding affinity to IDO1.
    • Cyclization: Forming cyclic structures to stabilize the compound and improve its pharmacokinetic properties.
  3. Purification: Techniques such as column chromatography and recrystallization are employed to purify the intermediate products at various stages.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Ido-IN-13 possesses a complex molecular structure that facilitates its interaction with IDO1.

Structure and Data

  • Molecular Formula: The specific molecular formula of Ido-IN-13 can vary depending on the synthetic route but typically includes elements such as carbon, hydrogen, nitrogen, and oxygen.
  • 3D Structure: Computational modeling has provided insights into the three-dimensional conformation of Ido-IN-13, highlighting key interactions with the active site of IDO1.
  • Binding Affinity: Studies indicate that Ido-IN-13 exhibits a significant binding affinity for IDO1, which is crucial for its function as an inhibitor .
Chemical Reactions Analysis

Ido-IN-13 undergoes specific chemical reactions that are critical for its activity as an IDO1 inhibitor.

Reactions and Technical Details

  1. Inhibition Mechanism: Ido-IN-13 binds to the active site of IDO1, preventing the enzyme from catalyzing the conversion of tryptophan to kynurenine.
  2. Kinetics: Detailed kinetic studies reveal that Ido-IN-13 acts as a competitive inhibitor, meaning it competes with tryptophan for binding at the active site.
  3. Stability: The compound's stability under physiological conditions has been assessed through various assays, ensuring that it remains effective over time .
Mechanism of Action

The mechanism by which Ido-IN-13 exerts its effects involves several biochemical pathways.

Process and Data

  1. IDO1 Inhibition: By inhibiting IDO1, Ido-IN-13 reduces kynurenine production, thereby increasing tryptophan availability for immune cells.
  2. Immune Modulation: This shift can enhance T cell activity and promote anti-tumor immunity, making it a potential therapeutic agent in cancer treatment .
  3. Biochemical Pathways: The interaction between Ido-IN-13 and IDO1 influences downstream signaling pathways related to immune response modulation, including those involving interferon-gamma .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Ido-IN-13 is essential for its application in drug development.

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility profiles indicate compatibility with various solvents used in biological assays.

Chemical Properties

  • Stability: Stability assessments under different pH conditions reveal resilience against degradation.
  • Reactivity: Reactivity studies suggest minimal side reactions under physiological conditions, ensuring specificity towards IDO1.

Relevant data from studies indicate favorable properties conducive to therapeutic use .

Applications

Ido-IN-13 holds promise in several scientific applications:

  1. Cancer Therapy: As an IDO1 inhibitor, it can potentially enhance anti-tumor immune responses, making it a candidate for combination therapies in oncology.
  2. Immunotherapy Research: Its role in modulating immune responses positions it as a valuable tool in immunotherapy research aimed at treating various malignancies.
  3. Biochemical Studies: Researchers utilize Ido-IN-13 to study the kynurenine pathway's role in disease processes, particularly in cancer-related immunosuppression .
Introduction to IDO1 and Ido-IN-13

The indoleamine 2,3-dioxygenase 1 (IDO1) pathway represents a critical immunosuppressive axis in cancer and chronic inflammatory diseases. Ido-IN-13 emerges as a highly selective small-molecule inhibitor of IDO1, designed to counteract tumor immune evasion mechanisms. This section details the biochemical foundations of IDO1, the rationale for its therapeutic targeting, and the developmental trajectory of Ido-IN-13.

Biochemical Role of Indoleamine 2,3-Dioxygenase 1 (IDO1) in Tryptophan Metabolism

IDO1 is a heme-containing dioxygenase that catalyzes the initial, rate-limiting step of tryptophan (Trp) degradation via the kynurenine (Kyn) pathway. By oxidizing the indole ring of L-tryptophan, IDO1 generates N-formylkynurenine, which is rapidly converted to kynurenine and downstream metabolites (e.g., quinolinic acid, NAD⁺) [2] [3]. This enzymatic activity depletes local tryptophan reserves while accumulating immunosuppressive kynurenine metabolites in the tumor microenvironment (TME). Key biochemical features include:

  • Dual Compartmentalization: IDO1 operates in cytosolic and perinuclear regions, allowing metabolite diffusion to influence extracellular signaling [3].
  • Transcriptional Regulation: The IDO1 promoter contains interferon-stimulated response elements (ISREs) and gamma-activated sites (GAS), enabling induction by IFN-γ via JAK/STAT and NF-κB pathways [3] [8].
  • Metabolic Cross-Talk: Beyond immune suppression, IDO1-derived formate contributes one-carbon units to folate metabolism, supporting nucleotide synthesis in cancer cells [4].

Table 1: Key Enzymes in Mammalian Tryptophan Metabolism

EnzymeFunctionTissue SpecificityCatalytic Efficiency
IDO1Trp → KynUbiquitous (inducible)High (Km ~20 μM)
IDO2Trp → KynLimited (kidney, liver)Low (Km >1 mM)
TDOTrp → KynLiver (constitutive)Moderate (Km ~100 μM)

Data compiled from [3] [5] [8]

Rationale for Targeting IDO1 in Immuno-Oncology and Chronic Inflammation

IDO1 overexpression correlates with poor prognosis in multiple cancers (e.g., colorectal carcinoma, melanoma, pancreatic ductal adenocarcinoma) by establishing an immunosuppressive niche through three interconnected mechanisms [3] [8]:

  • Tryptophan Starvation:Local Trp depletion activates the GCN2 kinase stress response in T cells, triggering anergy and apoptosis while inhibiting mTOR-driven proliferation [3] [5].

  • Kynurenine-Mediated Immunosuppression:Kyn binds the aryl hydrocarbon receptor (AhR) in dendritic cells (DCs), regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs), driving:

  • Differentiation of naïve CD4⁺ T cells into immunosuppressive Tregs [5] [8]
  • DC tolerization, reducing antigen presentation and co-stimulatory molecules [3] [5]
  • MDSC expansion and NK cell dysfunction [8] [9]
  • Metabolic Support to Tumors:IDO1-derived formate integrates into the tetrahydrofolate (THF) cycle, fueling de novo purine synthesis in cancer cells under serine starvation [4].

Table 2: Immune Cell Modulation by IDO1-Kyn-AhR Axis

Cell TypeIDO1/Kyn EffectFunctional Outcome
CD8⁺ T cellsGCN2 activation, Trp depletionAnergy, apoptosis, impaired cytotoxicity
TregsAhR-driven FoxP3 expressionExpansion, enhanced suppressive function
Dendritic CellsAhR-mediated IL-10 secretionTolerogenic phenotype, reduced CD80/86
MDSCsIDO1-induced STAT3 phosphorylationImmune suppression, angiogenesis

Data from [3] [5] [8]

Emergence of Ido-IN-13 as a Selective IDO1 Inhibitor: Historical Development

Ido-IN-13 (CAS 2291164-02-6) emerged from systematic structure-activity relationship (SAR) studies documented in patent WO2019040102A1 (Example 43). Designed as a competitive heme-binding inhibitor, it exhibits an EC₅₀ of 17 nM against human IDO1 in cellular assays, outperforming early-generation inhibitors like 1-methyl-tryptophan (1-MT) [1] [6]. Key milestones in its development include:

  • Structural Optimization: Ido-IN-13 features a trifluoromethyl-substituted tetracyclic core that maximizes hydrophobic interactions with IDO1’s active site. The carbonyl group coordinates with the heme iron, while the aniline moiety occupies a sub-pocket near residues F226 and R231 [7].
  • Selectivity Profile: Unlike dual IDO1/TDO inhibitors, Ido-IN-13 shows >100-fold selectivity for IDO1 over IDO2 and TDO, minimizing off-target effects [1] [6].
  • Mechanistic Advantages: It disrupts the "ligand delivery tunnel" (residues L234-G262-A264) and stabilizes closure of the substrate channel (GTGG loop, residues 360–381), preventing oxygen/tryptophan access to the heme center [7].
  • In Vivo Proof-of-Concept**: In SK-OV-3 xenograft models, Ido-IN-13 reduced the Kyn/Trp ratio in tumors by 51%, validating target engagement [6].

Table 3: Properties of Ido-IN-13

PropertyValueMethod/Reference
Molecular FormulaC₂₆H₁₇F₃N₄OPatent WO2019040102A1
Molecular Weight458.43 g/molMedChemExpress [1]
IDO1 Inhibition (EC₅₀)17 nMCellular assay (HeLa cells) [1] [6]
Selectivity (vs. IDO2/TDO)>100-foldEnzyme profiling [6]
Key Structural MotifsTrifluoromethyl-biphenyl, carboxamidePatent example 43 [1]

Comparative Clinical-Stage IDO1 Inhibitors

Properties

CAS Number

2291164-02-6

Product Name

Ido-IN-13

IUPAC Name

5-[3-(2,3-difluorophenyl)imidazo[1,5-a]pyridin-8-yl]-N-(4-fluorophenyl)-2-methylpyridine-3-carboxamide

Molecular Formula

C26H17F3N4O

Molecular Weight

458.4442

InChI

InChI=1S/C26H17F3N4O/c1-15-21(26(34)32-18-9-7-17(27)8-10-18)12-16(13-30-15)19-5-3-11-33-23(19)14-31-25(33)20-4-2-6-22(28)24(20)29/h2-14H,1H3,(H,32,34)

InChI Key

MBXPCHYYQRPOOA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=N1)C2=CC=CN3C2=CN=C3C4=C(C(=CC=C4)F)F)C(=O)NC5=CC=C(C=C5)F

Solubility

Soluble in DMSO

Synonyms

GS-4361; GS 4361; GS4361;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.